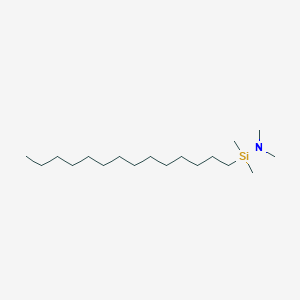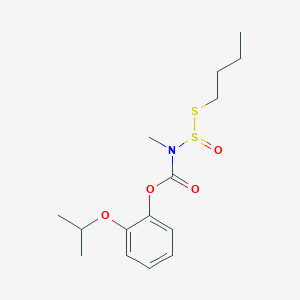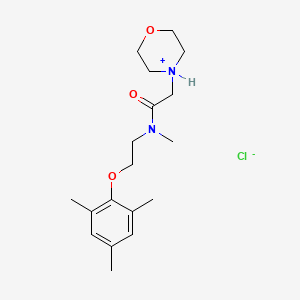
2-(3,5-Diiodo-4-(4-hydroxy-3-iodophenoxy)benzyl)malonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Diiodo-4-(4-hydroxy-3-iodophenoxy)benzyl)malonic acid is a complex organic compound characterized by the presence of multiple iodine atoms and hydroxyl groups. This compound is notable for its unique structure, which includes a malonic acid backbone substituted with iodinated phenoxy groups. The molecular formula for this compound is C15H11I3O4, and it has a molecular weight of 635.9589 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Diiodo-4-(4-hydroxy-3-iodophenoxy)benzyl)malonic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of iodine and oxidizing agents under controlled temperatures to ensure selective iodination .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using automated reactors to maintain consistency and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Diiodo-4-(4-hydroxy-3-iodophenoxy)benzyl)malonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atoms can be reduced to form less iodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield iodinated benzaldehydes, while substitution reactions can produce a variety of iodinated phenoxy derivatives .
Wissenschaftliche Forschungsanwendungen
2-(3,5-Diiodo-4-(4-hydroxy-3-iodophenoxy)benzyl)malonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in radiopharmaceuticals due to its multiple iodine atoms, which can be used for imaging and therapeutic purposes.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(3,5-Diiodo-4-(4-hydroxy-3-iodophenoxy)benzyl)malonic acid involves its interaction with molecular targets through its iodinated phenoxy groups. These interactions can disrupt biological pathways, leading to antimicrobial or anticancer effects. The compound’s ability to undergo various chemical reactions also allows it to modify biological molecules, enhancing its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3,5-diiodobenzoic acid: Similar in structure but lacks the malonic acid moiety.
3,5-Diiodosalicylic acid: Contains similar iodinated phenoxy groups but differs in the overall structure.
4-(4-hydroxy-3-iodophenoxy)-3,5-diiodohydrocinnamic acid: Shares the iodinated phenoxy groups but has a different backbone.
Uniqueness
2-(3,5-Diiodo-4-(4-hydroxy-3-iodophenoxy)benzyl)malonic acid is unique due to its combination of iodinated phenoxy groups and a malonic acid backbone. This structure provides distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
73747-63-4 |
|---|---|
Molekularformel |
C16H11I3O6 |
Molekulargewicht |
679.97 g/mol |
IUPAC-Name |
2-[[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]methyl]propanedioic acid |
InChI |
InChI=1S/C16H11I3O6/c17-10-6-8(1-2-13(10)20)25-14-11(18)4-7(5-12(14)19)3-9(15(21)22)16(23)24/h1-2,4-6,9,20H,3H2,(H,21,22)(H,23,24) |
InChI-Schlüssel |
XFXREEZEFAWCRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)C(=O)O)I)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)

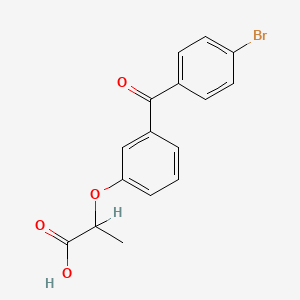
![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)
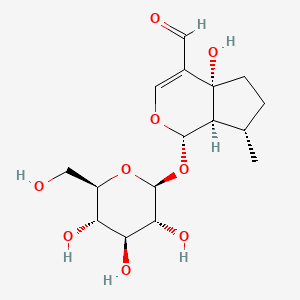
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)



